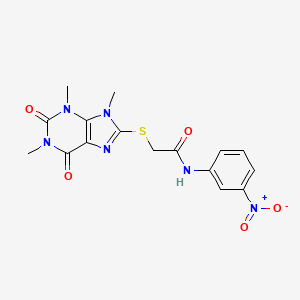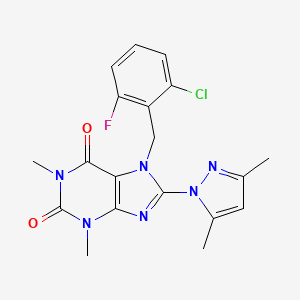
2-Chloro-3-methoxy-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxy-6-nitroaniline (CAS Number: 89975-38-2) is an organic compound with a molecular weight of 202.6 . It is a white to brown solid used in a variety of scientific research applications, including biochemistry, organic synthesis, and pharmacology.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H7ClN2O3 . The InChI code for this compound is 1S/C7H7ClN2O3/c1-13-5-3-2-4 (10 (11)12)7 (9)6 (5)8/h2-3H,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 202.6 and is stored at a temperature of +4C .Aplicaciones Científicas De Investigación
Biodegradation Pathways
2-Chloro-4-nitroaniline (2-C-4-NA), closely related to 2-Chloro-3-methoxy-6-nitroaniline, has been studied for its biodegradation pathways. Rhodococcus sp. strain MB-P1 can degrade 2-C-4-NA, utilizing it as a carbon, nitrogen, and energy source, under aerobic conditions. This process involves the release of nitrite ions, chloride ions, and ammonia, with the first enzyme in the degradation pathway being a flavin-dependent monooxygenase (Khan, Pal, Vikram, & Cameotra, 2013).
Anaerobic Degradation
Another study on 2-chloro-4-nitroaniline, closely related to this compound, by Geobacter sp. KT7 and Thauera aromatica KT9, showed its utilization as the sole carbon and nitrogen source under anaerobic conditions. The degradation efficiency in a mixed culture of these strains was significantly higher compared to individual strains, revealing a cooperative interaction in the bacterial mixture (Duc, 2019).
Synthesis Applications
This compound and its analogs are involved in various synthesis processes. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a derivative, was synthesized from 4-methoxyaniline through multiple steps, including cyclization, nitrification, and chlorination (Zhao, Lei, & Guo, 2017).
Oxidation Studies
The oxidation of similar compounds, such as 3(or 6)-substituted-2-nitroanilines, has been explored for producing benzo-furazan oxides and azo compounds. This research has implications for understanding the chemical behavior of this compound in similar reactions (Dyall & Pausacker, 1958).
Photocatalytic Activity
In a study involving 4-chloro-3-nitroaniline, a compound related to this compound, novel photocatalysts were synthesized for the degradation of a mixture containing 4-methoxy aniline and 4-chloro-3-nitroaniline. This research demonstrates the potential of this compound in photocatalytic applications (Jafari & Nezamzadeh-Ejhieh, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-methoxy-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPLLVSJOZOBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2899400.png)

![3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2899403.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2899406.png)





![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)